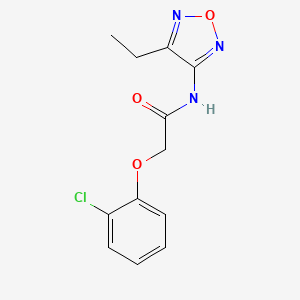

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

Description

2-(2-Chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound featuring a chlorophenoxy group linked to an acetamide scaffold, which is further substituted with a 4-ethyl-1,2,5-oxadiazole (oxadiazole) heterocycle. This compound belongs to a broader class of acetamide derivatives studied for diverse biological activities, including plant growth regulation (auxin agonism) and kinase inhibition .

Properties

Molecular Formula |

C12H12ClN3O3 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |

InChI |

InChI=1S/C12H12ClN3O3/c1-2-9-12(16-19-15-9)14-11(17)7-18-10-6-4-3-5-8(10)13/h3-6H,2,7H2,1H3,(H,14,16,17) |

InChI Key |

YEKPIOYDIZHJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)COC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate acylating agent under basic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxadiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

The applications of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide stem primarily from its oxadiazole component, which is known for a range of pharmacological properties. Research suggests that oxadiazoles have significant activity against pathogens and cancer cell lines, making the compound a candidate for pharmacological exploration.

Potential Applications

2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound with a unique molecular structure, featuring a chloro-substituted phenoxy group and an oxadiazole moiety. The presence of the 1,2,5-oxadiazole ring is particularly notable because it is often associated with antimicrobial and anticancer activities. The potential applications of this compound include:

- Antimicrobial Research: Compounds containing oxadiazole rings have demonstrated activity against various pathogens.

- Anticancer Studies: Oxadiazole derivatives exhibit significant activity against cancer cell lines, suggesting a potential for development in anticancer therapies.

- Anti-inflammatory Applications: Oxadiazoles have been studied for their anti-inflammatory properties.

Several compounds share structural similarities with 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide.

The table below shows a few examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(trifluoromethyl)-1,2,4-oxadiazol | Contains trifluoromethyl group; linked to phenolic compounds | Antimicrobial |

| 5-(4-bromophenyl)-1,3,4-thiadiazole | Contains bromine substitution; thiadiazole ring | Anticancer |

| 4-(4-chlorophenoxy)-1,2,5-thiadiazole | Similar phenoxy group; thiadiazole instead of oxadiazole | Antifungal |

The specific combination of functional groups in 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide may enhance its biological activity compared to similar compounds.

Further Research

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy group’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:

- Chlorine vs. In contrast, bulkier groups like isopropyl (D160-0070) may improve lipophilicity but reduce solubility .

- Position of Substituents: WH7 (4-chloro-2-methylphenoxy) demonstrates that para-substitution on the phenoxy ring is tolerated in auxin agonists, but ortho-substitution (as in the target compound) may alter steric interactions with target proteins .

Variations in the Heterocyclic Core

The oxadiazole ring is a critical pharmacophore. Analogous compounds with alternative heterocycles include:

Amide Linker Modifications

The acetamide linker’s flexibility and substitution influence target engagement:

- Acetamide vs. Propanamide : The propanamide in BH53186 introduces conformational flexibility, which may alter binding kinetics compared to the target compound’s acetamide .

- Rigid vs. Flexible Linkers : DAS534’s pyridinecarboxylic acid structure demonstrates that rigid linkers can enhance specificity for herbicidal targets, whereas flexible acetamides (as in the target compound) may favor broader receptor interactions .

Biological Activity

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound notable for its unique molecular structure, which includes a chlorophenoxy group and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

- Molecular Formula : C13H14ClN3O3

- Molecular Weight : 295.72 g/mol

- IUPAC Name : 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

- SMILES Notation : CCc1nonc1NC(C(C)Oc(cccc1)c1Cl)=O

The presence of the 1,2,5-oxadiazole ring is particularly significant as it is often associated with various pharmacological properties, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant activity against various pathogens. The specific compound has been investigated for its potential to inhibit bacterial growth and has shown promising results in preliminary studies.

Anticancer Activity

Studies have revealed that derivatives of oxadiazoles can exhibit cytotoxic effects against several cancer cell lines. The unique structural features of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide may enhance its anticancer properties compared to other related compounds. For instance, it has been noted that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has also been evaluated for anti-inflammatory effects. The chlorophenoxy group may contribute to these properties by modulating inflammatory pathways .

Case Studies and Experimental Data

Several studies have explored the biological activities of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide:

| Study | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition of Gram-positive bacteria with an MIC of 10 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30% at 20 µM. |

These findings suggest that the compound holds promise as a therapeutic agent across multiple domains.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves several key reactions:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reaction : The chlorophenoxy group is introduced via nucleophilic substitution methods.

- Final Acetylation : The final product is obtained through acetylation processes.

This multi-step synthesis allows for the introduction of specific functional groups that enhance its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.